molecular formula C13H13NO2 B111853 (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid CAS No. 1415811-43-6

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

Cat. No. B111853
CAS RN: 1415811-43-6
M. Wt: 215.25 g/mol
InChI Key: WRJCENKZISEXPF-UISBYWKRSA-N
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Description

The compound “(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid” is a type of quinolinemonocarboxylic acid . It is a conjugate acid of a quinoline-4-carboxylate .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved via Doebner reactions in both one-pot (OP) and post-synthetic modification (PSM) methods . These methods can be universally applied to most of the reported imine COFs family via bottom-up construction or linkage conversion .


Molecular Structure Analysis

The molecular structure of quinoline-4-carboxylic acid is described by the molecular formula C10H7NO2 . The InChI representation of the molecule is InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) .


Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .


Physical And Chemical Properties Analysis

The molecular weight of quinoline-4-carboxylic acid is 173.17 g/mol . The compound has a topological polar surface area of 24.1 Ų .

Scientific Research Applications

Drug Discovery and Development

This compound serves as a vital scaffold in drug discovery due to its quinoline core structure, which is a common motif in medicinal chemistry . Its structural complexity allows for the creation of diverse derivatives with potential therapeutic effects. Researchers are exploring its use in the development of new pharmacological agents, particularly for diseases where current treatments are inadequate.

Alkaline Phosphatase Inhibition

Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes are significant in various physiological processes, and their inhibition can be beneficial in treating conditions like hypophosphatasia, a rare metabolic bone disease.

Anticancer Activity

The quinoline motif is being investigated for its anticancer properties. Certain derivatives have shown promise in targeting various cancer cell lines, providing a pathway for the development of new anticancer drugs . The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation is of particular interest.

Antibacterial and Antimicrobial Agents

Quinoline derivatives exhibit a broad spectrum of bioactivity, including antibacterial and antimicrobial effects . This makes them valuable in the search for new treatments against resistant strains of bacteria and other pathogens.

Anti-inflammatory Applications

The compound’s derivatives have been studied for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases . By modulating the inflammatory response, these derivatives can provide relief from symptoms and potentially halt disease progression.

COX-2 Inhibitory Potency

Modifications to the quinoline ring, such as substituents on the C-7 and C-8 positions, have been shown to increase COX-2 inhibitory potency and selectivity . This is significant for the development of selective COX-2 inhibitors, which are a class of drugs that provide anti-inflammatory effects without the gastrointestinal side effects associated with traditional NSAIDs.

Synthetic Organic Chemistry

The compound’s structure is not only significant in medicinal chemistry but also in synthetic organic chemistry. It provides a versatile framework for the synthesis of complex molecules, which can be used in various industrial applications .

Future Directions

The development of stable and functional linkages is essential to expand the COFs family and broaden their application prospects . The nanofiltration membrane (NFM) based on QL-COF exhibited a desirable separation capacity with high rejection for small dye molecules (> 90%), high water permeance (850 L m −2 h −1 MPa −1) and tolerance of extreme conditions (1 M HCl/NaOH), which were benefitted from the enhanced properties of QL-COFs . This opens up a way for the construction of robust and functional COFs materials for practical applications .

properties

IUPAC Name

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCENKZISEXPF-UISBYWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11863181

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